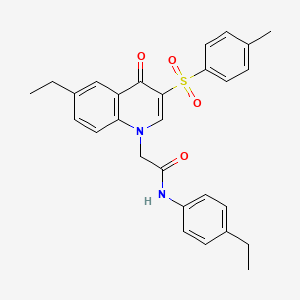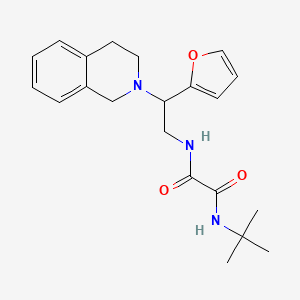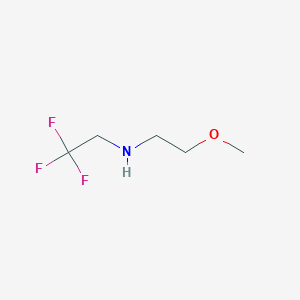![molecular formula C14H14N2O2 B2813396 2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2377032-02-3](/img/structure/B2813396.png)
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.27 . It is a derivative of pyrazolo[1,5-a]pyridine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, compounds were cyclized into 2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-one by acetic acid-hydrochloric acid . Another study discussed the synthesis of functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazines . The possibility of introducing different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, was shown .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid” are not fully detailed in the retrieved resources. The molecular weight is reported to be 242.27 .Scientific Research Applications
Antiallergic Activity
A study by Nohara et al. (1985) synthesized derivatives showing significant antiallergic activity, highlighting their potential in developing new antiallergic agents. The activity varied with substituents, indicating a path for further chemical optimization for enhanced efficacy Nohara et al., 1985.
Supramolecular Chemistry
Research by Long et al. (2014) explored the hydrogen-bonding motifs of molecules with carboxylic acid and pyridine functional groups. This study contributes to understanding how these compounds can form complex structures, useful in crystal engineering and design Long et al., 2014.
Functionalization Reactions
Yıldırım et al. (2005) examined the functionalization reactions of related compounds, shedding light on their chemical versatility and potential applications in creating novel molecules for various scientific applications Yıldırım et al., 2005.
Aurora Kinase Inhibition
A study focused on the inhibitory effects of certain derivatives on Aurora A kinase, suggesting their potential use in cancer treatment ロバート ヘンリー,ジェームズ, 2006.
Coordination Compounds
The synthesis and structural characterization of zinc coordination compounds derived from tetrazole-containing carboxylic acids and 4,4′-bipyridine by Zou et al. (2014) highlight the application of these compounds in material science, particularly in designing new coordination polymers Zou et al., 2014.
Antibacterial Activities
Research by Maqbool et al. (2014) evaluated the antibacterial properties of pyrazolopyridines, suggesting their potential as antibacterial agents. This research opens avenues for developing new antibiotics to combat resistant bacteria Maqbool et al., 2014.
Spin States of Iron(II) Complexes
Galadzhun et al. (2019) synthesized ester derivatives and explored the spin states of their iron(II) complexes, contributing to the field of magnetochemistry and the development of spintronic materials Galadzhun et al., 2019.
properties
IUPAC Name |
2-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-14(18)12-11-8-4-5-9-16(11)15-13(12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVNAIGJYZKGTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C(=N2)C3=CC=CC=C3)C(=O)O)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2813314.png)
![N-[1-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-1,4-dihydroquinolin-2-yl]pentanamide](/img/structure/B2813315.png)


![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-isopropylacetamide](/img/structure/B2813324.png)
![Ethyl 4-[2-[[3-(3,5-dimethylphenyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2813325.png)


![6-phenethyl-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2813331.png)

![(E)-N-[2-(2,4-dichlorophenoxy)ethyl]-2-butenamide](/img/structure/B2813333.png)

